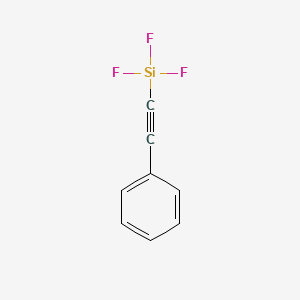![molecular formula C29H35NO2S B12532792 N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide CAS No. 834912-22-0](/img/structure/B12532792.png)
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1,2-diphenyldec-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide typically involves the following steps:
Formation of the 1,2-Diphenyldec-1-en-1-yl Intermediate: This intermediate can be synthesized through a Wittig reaction, where a suitable phosphonium ylide reacts with a benzaldehyde derivative to form the desired alkene.
Coupling with 4-Bromophenylmethanesulfonamide: The intermediate is then coupled with 4-bromophenylmethanesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the alkene group to an alkane, or reduce the sulfonamide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alkane or amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used in studies investigating the interaction of sulfonamides with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenyl rings can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a sulfonamide group but differs in its trifluoromethyl substituents, which impart different electronic properties.
N-[4-(1-Methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide: This compound has a similar phenyl substitution pattern but contains an imidazole ring instead of the diphenyldec-1-en-1-yl group.
Uniqueness
N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide is unique due to its specific structural features, such as the presence of the 1,2-diphenyldec-1-en-1-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
特性
CAS番号 |
834912-22-0 |
|---|---|
分子式 |
C29H35NO2S |
分子量 |
461.7 g/mol |
IUPAC名 |
N-[4-(1,2-diphenyldec-1-enyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C29H35NO2S/c1-3-4-5-6-7-14-19-28(24-15-10-8-11-16-24)29(25-17-12-9-13-18-25)26-20-22-27(23-21-26)30-33(2,31)32/h8-13,15-18,20-23,30H,3-7,14,19H2,1-2H3 |
InChIキー |
NFDHZOLMDRUUNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


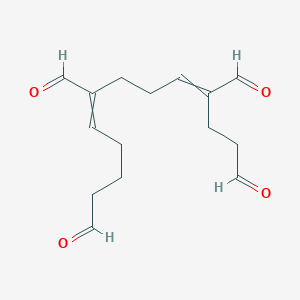
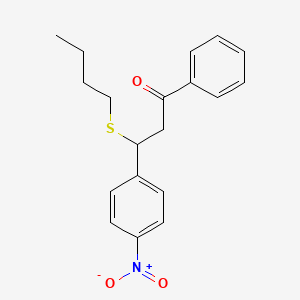
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)

![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
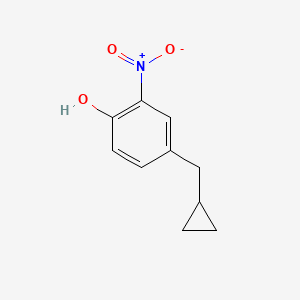
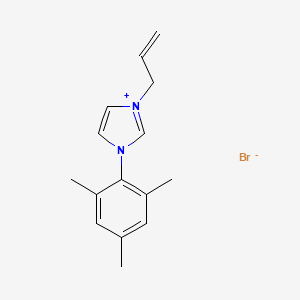
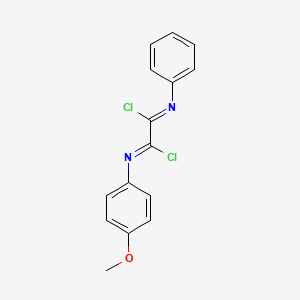
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
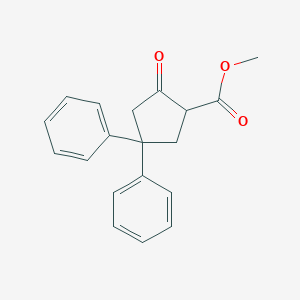
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
